2-chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide
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Overview
Description
2-chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide is an organic compound that features a chloroacetamide moiety linked to a fluoropyrimidine ring via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoropyrimidine and 2-chloroacetyl chloride.
Formation of Intermediate: 5-fluoropyrimidine is reacted with ethylamine to form 2-(5-fluoropyrimidin-2-yl)ethylamine.
Acylation Reaction: The intermediate 2-(5-fluoropyrimidin-2-yl)ethylamine is then acylated using 2-chloroacetyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide can undergo several types of chemical reactions:
Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or ethers.
Hydrolysis: The major products are 5-fluoropyrimidine-2-yl ethylamine and chloroacetic acid.
Scientific Research Applications
2-chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and viral infections.
Biological Studies: The compound is studied for its potential effects on cellular pathways and its ability to inhibit specific enzymes.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding the mechanisms of action of related drugs.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This can lead to the inhibition of enzyme activity or the disruption of signaling pathways, ultimately affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(5-chloropyrimidin-2-yl)ethyl]acetamide
- 2-chloro-N-[2-(5-bromopyrimidin-2-yl)ethyl]acetamide
- 2-chloro-N-[2-(5-methylpyrimidin-2-yl)ethyl]acetamide
Uniqueness
2-chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide is unique due to the presence of the fluorine atom on the pyrimidine ring, which can significantly alter its chemical properties and biological activity compared to its chloro, bromo, or methyl analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design.
Properties
CAS No. |
2411265-48-8 |
---|---|
Molecular Formula |
C8H9ClFN3O |
Molecular Weight |
217.6 |
Purity |
95 |
Origin of Product |
United States |
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